2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
The compound “2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential as antitubercular agents .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . The exact synthesis process of the specific compound you mentioned is not detailed in the available resources.Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the synthesis of novel compounds related to thienopyrimidine derivatives, showing promising antimicrobial activity. For example, new thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety were prepared and showed significant in vitro antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015). Additionally, thienopyrimidine derivatives have been synthesized and tested as antimicrobial and anti-inflammatory agents, with remarkable activity toward fungi, bacteria, and inflammation (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Anticancer Applications
The antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives showed significant activity against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines, indicating their potential as anticancer agents. The structural, concentration, and time-dependent activation of these compounds suggest a promising avenue for cancer treatment research (Atapour-Mashhad et al., 2017).
Synthesis and Design of Novel Compounds
The synthesis of heterobicycles and their evaluation as amplifiers of phleomycin, including some thienyl- and thiazolyl-pyrimidines, showcases the intricate chemical engineering behind the development of new therapeutic agents. These compounds, designed through complex synthetic routes, underline the vast potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in enhancing the efficacy of existing drugs (Brown, Cowden, & Strekowski, 1982).
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O2S2/c16-9-4-2-1-3-8(9)13-18-11(22-20-13)7-24-15-17-10-5-6-23-12(10)14(21)19-15/h1-6H,7H2,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDJAJPVXCIMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)SC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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